molecular formula C9H16O3 B6227797 2-ethoxy-2-(oxan-4-yl)acetaldehyde CAS No. 1995208-34-8

2-ethoxy-2-(oxan-4-yl)acetaldehyde

Cat. No.: B6227797
CAS No.: 1995208-34-8
M. Wt: 172.22 g/mol
InChI Key: GUEMPUWLPCPYNK-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(oxan-4-yl)acetaldehyde is a branched aldehyde derivative featuring an ethoxy group and a tetrahydropyran (oxan-4-yl) substituent at the α-carbon of the aldehyde moiety. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 186.21 g/mol (calculated from and ). The compound combines the reactivity of an aldehyde group with the steric and electronic effects of the ethoxy and oxane substituents, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1995208-34-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-ethoxy-2-(oxan-4-yl)acetaldehyde

InChI

InChI=1S/C9H16O3/c1-2-12-9(7-10)8-3-5-11-6-4-8/h7-9H,2-6H2,1H3

InChI Key

GUEMPUWLPCPYNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=O)C1CCOCC1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-(oxan-4-yl)acetaldehyde typically involves the reaction of ethyl vinyl ether with 4-hydroxy-2-oxanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired aldehyde. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-2-(oxan-4-yl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-ethoxy-2-(oxan-4-yl)acetic acid.

    Reduction: 2-ethoxy-2-(oxan-4-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-2-(oxan-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a substrate for enzymes such as aldehyde dehydrogenase, providing insights into enzyme kinetics and mechanisms.

    Medicine: Research is being conducted on the potential therapeutic applications of this compound derivatives. These derivatives are being explored for their antimicrobial and anticancer properties.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-(oxan-4-yl)acetaldehyde involves its interaction with various molecular targets and pathways:

    Aldehyde Dehydrogenase: The compound acts as a substrate for aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This reaction is crucial in the metabolism of aldehydes in biological systems.

    Reactive Oxygen Species (ROS) Generation: The oxidation of this compound can lead to the generation of reactive oxygen species, which play a role in cellular signaling and stress responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-ethoxy-2-(oxan-4-yl)acetaldehyde is highlighted through comparisons with related aldehydes, nitriles, and esters. Below is a detailed analysis:

Acetaldehyde (CH₃CHO)

  • Properties : Boiling point = 20.2°C, density = 788 kg/m³, highly volatile and flammable .
  • Applications : Industrial precursor for acetic acid, perfumes, and plastics.
  • Key Differences: Unlike this compound, acetaldehyde lacks steric hindrance and functional complexity, limiting its use in advanced syntheses. However, both share aldehyde-related hazards, including carcinogenicity and respiratory irritation .

2-Ethoxy-2-(oxan-4-yl)acetonitrile

  • Structure : Nitrile analog of the target compound, replacing the aldehyde (-CHO) with a nitrile (-CN) group.
  • Properties : Molecular weight = 169.22 g/mol; higher stability due to the nitrile group’s resistance to oxidation .
  • Applications : Likely used in nucleophilic additions or as a precursor for amines.
  • Key Differences : The nitrile group reduces electrophilicity compared to the aldehyde, altering reactivity in Grignard or condensation reactions.

Ethyl 2-Amino-2-(oxan-4-yl)acetate Hydrochloride

  • Structure: Ester derivative with an amino group and hydrochloride salt.
  • Properties : Molecular weight = 223.70 g/mol; water-soluble due to ionic character .
  • Applications: Potential intermediate in peptide mimetics or pharmaceutical agents.
  • Key Differences: The ester and amino groups enable divergent reactivity (e.g., hydrolysis to carboxylic acids or coupling reactions), unlike the aldehyde’s propensity for nucleophilic attack.

2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide

  • Structure : Aromatic hydrazide with coumarin and arylidene groups.
  • Properties: Synthesized via reflux with mercaptoacetic acid and ZnCl₂; forms thiazolidinones .
  • Applications : Antimicrobial or anticancer agents due to the coumarin scaffold.
  • Key Differences : The absence of an oxane ring and ethoxy group reduces steric complexity compared to this compound.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reactivity Notes
This compound C₉H₁₆O₃ 186.21 Aldehyde, ethoxy, oxane Pharmaceutical intermediates Electrophilic aldehyde; steric hindrance slows reactions
Acetaldehyde C₂H₄O 44.05 Aldehyde Acetic acid, resins Highly reactive; volatile
2-Ethoxy-2-(oxan-4-yl)acetonitrile C₉H₁₅NO₂ 169.22 Nitrile, ethoxy, oxane Nitrile-based syntheses Stable; less electrophilic
Ethyl 2-amino-2-(oxan-4-yl)acetate HCl C₉H₁₈ClNO₃ 223.70 Ester, amino, oxane Peptide mimetics Ionic solubility; hydrolyzes to acid

Research Findings and Industrial Relevance

  • Synthetic Utility : The ethoxy and oxane groups in this compound enhance steric bulk, making it valuable for asymmetric synthesis or chiral building blocks in drug discovery .
  • Toxicity Profile: While acetaldehyde is a known carcinogen (), the oxane ring in the target compound may mitigate volatility and thus reduce inhalation risks, though toxicity data remain sparse.
  • Industrial Presence : lists multiple suppliers for related compounds (e.g., 2-ethoxy-2-(oxan-4-yl)acetic acid), suggesting demand in R&D for agrochemicals or specialty chemicals.

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